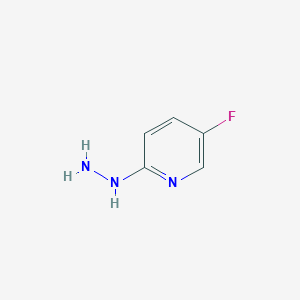

5-Fluoro-2-hydrazinylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZFYOWXLYYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601296 | |

| Record name | 5-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145934-90-3 | |

| Record name | 5-Fluoro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145934-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-hydrazinylpyridine. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a fluorine atom and a hydrazine group on the pyridine ring imparts unique reactivity and makes it a key intermediate in the synthesis of various biologically active compounds.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆FN₃ | [2][3] |

| Molecular Weight | 127.12 g/mol | [2][3] |

| IUPAC Name | (5-fluoropyridin-2-yl)hydrazine | [2] |

| CAS Number | 145934-90-3 | [2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 145-149 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [1] |

| Topological Polar Surface Area (TPSA) | 54.17 Ų | [3] |

| logP | -0.0718 | [3] |

The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and a hydrazine group (-NHNH₂) at the 2-position.[1] The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which influences the electron density of the pyridine ring and affects its reactivity in electrophilic substitution reactions.[1] The hydrazine group is a potent nucleophile and can participate in various condensation reactions.[1]

| Identifier | String | Source(s) |

| SMILES | C1=CC(=NC=C1F)NN | [2] |

| InChI | InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | [2] |

| InChIKey | XGEZFYOWXLYYNM-UHFFFAOYSA-N | [2] |

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and hydrazine substituents.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key peaks would include N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C-F stretching vibrations.

-

Mass Spectrometry: Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass should correspond to its molecular formula (C₅H₆FN₃).[2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[4]

Synthesis and Reactivity

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. The process typically involves reacting a 5-fluoro-2-halopyridine (where the halogen is often chlorine or bromine) with a hydrazine reagent, such as anhydrous hydrazine or hydrazine hydrate.[1][5]

Caption: General workflow for the synthesis of this compound.

The chemical reactivity of this compound is dominated by the hydrazine moiety. This group is highly nucleophilic and readily reacts with electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form hydrazones.[1] This reactivity is fundamental to its use as a building block for constructing more complex heterocyclic systems, which are prevalent in many pharmaceutical agents. The fluorine atom on the pyridine ring modulates the electronic properties of the molecule and can influence its metabolic stability and binding affinity in biological systems.[1]

Caption: Role of this compound as a versatile intermediate in drug synthesis.

Experimental Protocol: Synthesis Example

The following is a representative protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

5-Fluoro-2-chloropyridine

-

Hydrazine hydrate (64% in water)

-

Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-chloropyridine (1.0 eq.) in ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add water to the residue to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with care.[2]

GHS Hazard Classification: [2]

-

Acute Toxicity, Oral: Harmful if swallowed (Category 4).[2]

-

Acute Toxicity, Dermal: Harmful in contact with skin (Category 4).[2]

-

Skin Irritation: Causes skin irritation (Category 2).[2]

-

Eye Irritation: Causes serious eye irritation (Category 2).[2]

-

Acute Toxicity, Inhalation: Harmful if inhaled (Category 4).[2]

Handling Recommendations:

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][7]

Applications in Research and Development

This compound is a key intermediate in the pharmaceutical industry.[1] Its unique structure allows for its incorporation into a wide range of drug candidates. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where the pyridine scaffold is a common pharmacophore. The development of synthetic routes to related hydrazinyl pyridine intermediates is an active area of process chemistry research, aiming for cost-effective and scalable production.[8]

References

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. This compound | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

5-Fluoro-2-hydrazinylpyridine: A Technical Overview for Researchers

An In-depth Guide to the Molecular Structure, Properties, and Synthesis of a Key Pharmaceutical Intermediate

For professionals in drug discovery and development, 5-Fluoro-2-hydrazinylpyridine is a crucial building block. Its unique chemical structure, featuring a fluorinated pyridine ring coupled with a reactive hydrazine group, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] This document provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring, which is a six-membered ring containing one nitrogen atom. A fluorine atom is substituted at the 5th position of the ring, and a hydrazine group (-NHNH₂) is attached at the 2nd position.[1] This arrangement of functional groups is key to its utility in medicinal chemistry.[1]

The standard molecular identifiers and representations for this compound are detailed below.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound have been compiled from various sources. These data are essential for reaction planning, purification, and material handling.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆FN₃ | [2][3] |

| Molecular Weight | 127.12 g/mol | [1][2][3] |

| CAS Number | 145934-90-3 | [2][3] |

| IUPAC Name | (5-fluoropyridin-2-yl)hydrazine | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | ~145-149 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane. | [1] |

| SMILES | C1=CC(=NC=C1F)NN | [2] |

| InChI | InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | [2] |

| InChIKey | XGEZFYOWXLYYNM-UHFFFAOYSA-N |[2] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

|---|---|

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. Signals for the -NH and -NH₂ protons of the hydrazine group would also be present, often as broad singlets. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the fluorine atom (C5) would show a large C-F coupling constant. |

| IR Spectroscopy | - N-H stretching vibrations (hydrazine): ~3200-3400 cm⁻¹ - C-H stretching (aromatic): ~3000-3100 cm⁻¹ - C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹ - C-F stretching: ~1200-1250 cm⁻¹ |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass (127.05). |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of this compound, based on established chemical principles for analogous compounds.

The most common route for synthesizing this compound involves the nucleophilic substitution of a halogen atom at the 2-position of a fluorinated pyridine ring by hydrazine.[1] 2-Chloro-5-fluoropyridine or 2-Bromo-5-fluoropyridine are typical starting materials.[1][4]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 2-chloro-5-fluoropyridine, 1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1]

-

Addition of Reagent: Add hydrazine hydrate (typically 3-5 equivalents) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Workup: After the starting material is consumed, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted several times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyridine ring protons, the hydrazine protons, and the correct carbon framework. The large coupling constant associated with the C5-F bond in the ¹³C spectrum is a key diagnostic feature.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the N-H bonds of the hydrazine group, the aromatic C-H bonds, the pyridine ring vibrations, and the C-F bond to confirm the presence of all key functional groups.[6][7]

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an MS technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[8]

-

Analysis: Determine the accurate mass of the molecular ion peak [M+H]⁺. This value should match the calculated exact mass of the protonated molecule (C₅H₇FN₃⁺) within a few ppm, confirming the elemental composition.[8]

References

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. This compound | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ossila.com [ossila.com]

- 5. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-hydrazinylpyridine: A Technical Guide for Drug Discovery Professionals

CAS Number: 145934-90-3

This technical guide provides a comprehensive overview of 5-Fluoro-2-hydrazinylpyridine, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Information

This compound is a fluorinated pyridine derivative with a reactive hydrazinyl group, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds.[1] Its unique electronic properties, conferred by the fluorine atom, can enhance the metabolic stability and binding affinity of target molecules.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 145934-90-3 | [3][4] |

| Molecular Formula | C₅H₆FN₃ | [3][4] |

| Molecular Weight | 127.12 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 145-149 °C | [1] |

| IUPAC Name | (5-fluoropyridin-2-yl)hydrazine | [3][4] |

| Synonyms | 5-fluoro-2-hydrazinopyridine, (5-Fluoro-2-pyridyl)hydrazine | [5][6][7] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[8]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335, H351.[5]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogen atom on a pyridine ring with a hydrazine source.

General Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]

- 3. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. This compound | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]

- 6. CA3090445A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists - Google Patents [patents.google.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydrazinylpyridine from 5-fluoro-2-halopyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydrazinylpyridine, a key intermediate in the development of novel pharmaceuticals. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-halopyridines with hydrazine. This document outlines the general reaction pathway, provides a detailed experimental protocol, and presents a comparative analysis of different halogenated starting materials.

Reaction Pathway and Mechanism

The synthesis of this compound from a 5-fluoro-2-halopyridine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, hydrazine, acting as the nucleophile, attacks the carbon atom bearing the halogen at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. The reaction is typically facilitated by heating and the use of a polar solvent.

The general transformation is depicted in the following reaction scheme:

Comparative Data of Starting Materials

The choice of the halogen atom (chlorine, bromine, or iodine) at the 2-position of the starting material influences the reaction conditions and potentially the yield. In nucleophilic aromatic substitution reactions, the reactivity of the leaving group generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength. However, specific quantitative data comparing these starting materials for the synthesis of this compound is not extensively detailed in publicly available literature. The following table summarizes the available information and highlights where data is not specified.

| Starting Material | Molar Ratio (Halopyridine:Hydrazine Hydrate) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 5-Fluoro-2-chloropyridine | Not specified in literature | Ethanol or DMF | Reflux | Not specified in literature | Not specified in literature |

| 5-Fluoro-2-bromopyridine | Not specified in literature | Ethanol or DMF | Reflux | Not specified in literature | Not specified in literature |

| 5-Fluoro-2-iodopyridine | Not specified in literature | Ethanol or DMF | Reflux | Not specified in literature | Not specified in literature |

Detailed Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound from a 5-fluoro-2-halopyridine. This protocol is based on commonly cited procedures for similar reactions and should be optimized for the specific starting material and scale of the reaction.

Materials:

-

5-Fluoro-2-halopyridine (X = Cl, Br, or I)

-

Hydrazine hydrate (80-100% solution)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-fluoro-2-halopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 eq). The addition may be exothermic, and cooling may be necessary for large-scale reactions.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the starting material and solvent used.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, the solvent is removed under reduced pressure.

-

Extraction: The residue is then taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the final product.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Safety Considerations

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

5-fluoro-2-halopyridines are irritants and should be handled with care.

-

The reaction should be conducted in a well-ventilated area.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

Physical properties of 5-Fluoro-2-hydrazinylpyridine: melting point, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 5-Fluoro-2-hydrazinylpyridine, a compound of interest in organic synthesis and medicinal chemistry. The data presented herein is crucial for its application in further research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 145-149 °C | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Readily soluble in ethanol and dichloromethane | [1] |

| Molecular Formula | C₅H₆FN₃ | |

| Molar Mass | 127.12 g/mol | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with either a Thiele tube or a digital melting point apparatus.

Apparatus:

-

Melting point capillary tubes

-

Thermometer or digital temperature probe

-

Thiele tube or a commercial melting point apparatus (e.g., Mel-Temp)

-

Heating source (Bunsen burner or heating block)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder. The open end of a capillary tube is then pressed into the powder to pack a small amount (1-2 mm in height) into the sealed end.[2][3]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[2] For the Thiele tube, the side arm is heated to ensure even heat distribution via convection.[2]

-

Observation: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[2]

Solubility Determination

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Analytical balance

Solvents to be Tested:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

5% Aqueous Sodium Hydroxide (basic)

-

5% Aqueous Hydrochloric Acid (acidic)

Procedure:

-

Sample Preparation: A precise amount of this compound (e.g., 25 mg) is placed into a series of clean, dry test tubes.[4]

-

Solvent Addition: A specific volume of the first solvent (e.g., 0.75 mL of water) is added to the corresponding test tube.[4]

-

Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to ensure thorough mixing.[5]

-

Observation: The mixture is observed to determine if the compound has completely dissolved. If the solution is clear, the compound is considered soluble. If solid particles remain, it is deemed insoluble or slightly soluble.[5]

-

Systematic Testing: This process is repeated for each of the selected solvents. For the acidic and basic solutions, any reaction (e.g., salt formation leading to dissolution) should be noted.[6]

Process Visualization

The logical workflow for the experimental determination of the physical properties of this compound is illustrated below.

Caption: Experimental workflow for determining the melting point and solubility of a chemical compound.

References

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of 5-Fluoro-2-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Fluoro-2-hydrazinylpyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical workflows.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of analogous fluorinated pyridines and hydrazinyl derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | 7.8 - 8.0 | Doublet (d) or Doublet of doublets (dd) | Aromatic proton ortho to the fluorine atom. |

| ¹H | 7.2 - 7.4 | Multiplet (m) | Aromatic proton meta to the fluorine and ortho to the hydrazinyl group. |

| ¹H | 6.7 - 6.9 | Multiplet (m) | Aromatic proton ortho to the nitrogen of the pyridine ring. |

| ¹H | 4.0 - 4.5 | Broad singlet (br s) | NH₂ protons of the hydrazinyl group. Exchangeable with D₂O. |

| ¹H | 7.5 - 8.0 | Broad singlet (br s) | NH proton of the hydrazinyl group. Exchangeable with D₂O. |

| ¹³C | 155 - 160 (d, ¹JCF ≈ 230-250 Hz) | Doublet | Carbon bearing the fluorine atom (C5). |

| ¹³C | 150 - 155 | Singlet | Carbon bearing the hydrazinyl group (C2). |

| ¹³C | 135 - 140 (d, ²JCF ≈ 20-30 Hz) | Doublet | Aromatic carbon ortho to the fluorine atom (C6). |

| ¹³C | 120 - 125 (d, ³JCF ≈ 5-10 Hz) | Doublet | Aromatic carbon meta to the fluorine atom (C4). |

| ¹³C | 110 - 115 (d, ²JCF ≈ 20-30 Hz) | Doublet | Aromatic carbon ortho to the fluorine atom (C3). |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz). The exact chemical shifts and coupling patterns are dependent on the solvent and experimental conditions.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium, often multiple bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=N, C=C Stretch (Pyridine Ring) | 1550 - 1650 | Medium to Strong |

| N-H Bend (Hydrazine) | 1500 - 1600 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 127.05 | Molecular ion peak. |

| [M+H]+ | 128.06 | Protonated molecular ion, commonly observed in ESI and CI. |

| [M-NH₂]+ | 111.04 | Fragment corresponding to the loss of an amino group. |

| [M-N₂H₃]+ | 96.03 | Fragment corresponding to the loss of the hydrazinyl group. |

Note: m/z = mass-to-charge ratio. The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and will influence the chemical shifts of exchangeable protons (NH and NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

To confirm the identity of NH and NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), Chemical Ionization (CI), or Electron Impact (EI).

-

Data Acquisition:

-

ESI or CI: These "soft" ionization techniques are ideal for determining the molecular weight, typically observing the protonated molecule [M+H]⁺.

-

EI: This "hard" ionization technique leads to more extensive fragmentation and provides information about the molecular structure.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

5-Fluoro-2-hydrazinylpyridine: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for 5-Fluoro-2-hydrazinylpyridine and related compounds. However, specific toxicological data for this compound is limited. All handling and experimental procedures should be conducted with extreme caution, adhering to all institutional and regulatory safety guidelines. A thorough risk assessment should be performed before any use of this compound.

Introduction

This compound is a fluorinated pyridine derivative containing a reactive hydrazine moiety.[1] Its structural similarity to other biologically active hydrazines and fluorinated compounds suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] However, the presence of both the fluoro- and hydrazinyl- functional groups raises significant safety and toxicity concerns. Hydrazine and its derivatives are known to exhibit a range of toxic effects, including genotoxicity and carcinogenicity.[2][3] The introduction of a fluorine atom can further modify the metabolic profile and potential toxicity of the molecule.[4][5][6] This guide provides a detailed overview of the known safety, toxicity, and handling considerations for this compound, drawing on data from related compounds where specific information is unavailable.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆FN₃ | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 145-149 °C | [1] |

| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |

| Stability | Stable under normal conditions; may be sensitive to high temperatures and strong oxidants. Hygroscopic. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its acute toxicity, and skin and eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Note: The exact GHS category can vary between suppliers. All classifications indicate a significant hazard that requires stringent safety precautions.

Toxicological Information

Acute Toxicity

As indicated by its GHS classification, this compound is considered to be acutely toxic via oral, dermal, and inhalation routes of exposure. Symptoms of acute exposure to hydrazine compounds can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, seizures and coma.[7]

Skin and Eye Irritation

The compound is a known skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation. Prolonged or repeated skin contact may lead to dermatitis.

Genotoxicity and Carcinogenicity

Hydrazine and many of its derivatives have been shown to be genotoxic, meaning they can damage DNA.[2][3][8] Several hydrazine compounds are also classified as probable or possible human carcinogens. The genotoxic potential of this compound has not been specifically tested, but it should be handled as a potential mutagen and carcinogen.

Chronic Toxicity

There is no specific data on the chronic toxicity of this compound. Chronic exposure to hydrazine has been associated with damage to the liver, kidneys, and central nervous system.[7][9]

Metabolism and Potential Mechanisms of Toxicity

The toxicity of many hydrazine derivatives is linked to their metabolic activation into reactive intermediates.[10] While the specific metabolic pathways for this compound have not been elucidated, it is plausible that it undergoes similar biotransformation.

A potential metabolic pathway could involve the oxidation of the hydrazine moiety by cytochrome P450 enzymes to form reactive species such as diazenes and free radicals. These reactive intermediates can then bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage and toxicity.

The fluorine substituent may influence the rate and site of metabolism. Fluorine atoms can alter the electronic properties of the pyridine ring and may block or alter metabolic pathways that would occur in the non-fluorinated analogue.[4][5][6] However, metabolism can sometimes lead to defluorination, releasing fluoride ions, which can have their own toxic effects.[4][11]

Caption: A generalized pathway for the potential metabolic activation and toxicity of this compound.

Handling and Safety Precautions

Due to its hazardous nature, this compound must be handled with strict adherence to safety protocols.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed frequently.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used.

Engineering Controls

-

Chemical Fume Hood: All weighing and experimental manipulations of this compound should be conducted in a chemical fume hood with adequate airflow.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

Protect from light and moisture.

Disposal

-

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Use designated, labeled, and sealed containers for cytotoxic waste.[12]

Spill and Emergency Procedures

-

In case of a spill, evacuate the area and prevent others from entering.

-

Wear appropriate PPE, including respiratory protection, before attempting to clean up a small spill.

-

For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety department immediately.

-

In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.

-

In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

If inhaled, move the person to fresh air and seek immediate medical attention.

Caption: A workflow diagram for the safe handling of this compound in a laboratory setting.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of a compound like this compound. These should be adapted and optimized for the specific cell lines and experimental conditions being used.

Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

Commercial LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Follow the instructions of the commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

-

Absorbance Measurement: After the recommended incubation time, measure the absorbance at the specified wavelength (usually around 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Conclusion

This compound is a potentially valuable research chemical that must be handled with a high degree of caution due to its acute toxicity, irritant properties, and the known genotoxic and carcinogenic potential of related hydrazine compounds. While specific toxicological data for this compound is lacking, a conservative approach to safety, including the use of appropriate personal protective equipment and engineering controls, is essential. Researchers should conduct a thorough risk assessment before using this compound and follow established protocols for handling hazardous chemicals. Further toxicological studies are needed to fully characterize the safety profile of this compound.

References

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). | Semantic Scholar [semanticscholar.org]

- 9. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Electron-Withdrawing Effects of the Fluorine Atom in 5-Fluoro-2-hydrazinylpyridine: A Technical Guide for Drug Development Professionals

Introduction

5-Fluoro-2-hydrazinylpyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, particularly in the oncology domain.[1] The strategic incorporation of a fluorine atom onto the pyridine ring profoundly alters the molecule's physicochemical properties and reactivity. This in-depth technical guide explores the core electron-withdrawing effects of the fluorine atom at the 5-position, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its influence on the molecule's properties and applications.

The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect) on the pyridine ring. This effect is central to modifying the molecule's acidity (pKa), reactivity in key synthetic reactions, metabolic stability, and potential for specific intermolecular interactions within biological targets.[2] Understanding these modifications is paramount for the rational design of novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom significantly impacts the fundamental physicochemical properties of the parent 2-hydrazinylpyridine molecule. The strong inductive effect withdraws electron density from the aromatic system, leading to notable changes in basicity and polarity. These shifts are critical for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The table below summarizes key quantitative data, comparing this compound with its non-fluorinated analog, 2-hydrazinylpyridine.

| Property | 2-Hydrazinylpyridine | This compound | Impact of Fluorine Substitution |

| Molecular Formula | C₅H₇N₃[3] | C₅H₆FN₃[4] | Addition of one fluorine atom |

| Molar Mass | 109.13 g/mol [3] | 127.12 g/mol [4] | Increased mass |

| Melting Point (°C) | 41-44[5] | 145-149[1] | Significantly increased due to altered crystal packing and polarity |

| pKa (Predicted) | ~9.72[6] | ~4.62 (estimated from 2-amino-5-fluoropyridine)[7][8] | Drastic reduction in basicity of the pyridine nitrogen |

| XLogP3 (Computed) | 0.3[5] | 0.5[4] | Slight increase in lipophilicity |

| Topological Polar Surface Area (TPSA) | 50.9 Ų[3] | 50.9 Ų[4] | Unchanged |

| Hydrogen Bond Donors | 2[5] | 2[9] | Unchanged |

| Hydrogen Bond Acceptors | 3[5] | 3 (predicted) | Unchanged |

Spectroscopic Analysis: The Signature of Fluorine

The presence of the fluorine atom imparts distinct characteristics to the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The electron-withdrawing fluorine atom deshields the adjacent protons on the pyridine ring. Protons ortho (H-6) and meta (H-4) to the fluorine atom are expected to shift downfield compared to their equivalents in 2-hydrazinylpyridine. Furthermore, these protons will exhibit coupling with the ¹⁹F nucleus, resulting in characteristic splitting patterns (doublets or doublet of doublets). The protons of the hydrazinyl group (-NHNH₂) will also be affected, likely shifting downfield due to the overall reduced electron density of the ring.[10][11]

-

¹³C NMR: The carbon atom directly bonded to fluorine (C-5) will show a large, characteristic one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. The other carbon atoms in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF) and shifts corresponding to the inductive effect.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F stretching vibrations, typically appearing in the 1000-1300 cm⁻¹ region. The N-H stretching vibrations of the hydrazinyl group (typically 3200-3400 cm⁻¹) may be slightly shifted to higher wavenumbers due to the inductive effect reducing the basicity and altering the bond strength of the N-H bonds.[12][13]

| Spectroscopic Feature | Expected Observation for this compound |

| ¹H NMR | Downfield shifts for ring protons H-4 and H-6; H-F coupling observed. |

| ¹³C NMR | Large ¹JCF coupling for C-5; smaller couplings for other ring carbons. |

| IR Spectroscopy | Characteristic C-F stretching bands in the 1000-1300 cm⁻¹ region. |

Reactivity and Synthetic Applications

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.[1] The electron-withdrawing fluorine atom at the 5-position, along with the ring nitrogen, activates the C-2 position for nucleophilic attack by deactivating the ring overall and stabilizing the negatively charged intermediate (Meisenheimer complex).[14][15]

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound from 2-Chloro-5-fluoropyridine and hydrazine hydrate.

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

Hydrazine hydrate (80% in water, ~5.0 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard glassware for workup (separatory funnel, beakers)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluoropyridine and the solvent (e.g., ethanol).

-

Addition of Nucleophile: Slowly add hydrazine hydrate to the stirred solution at room temperature. The reaction is exothermic; addition may need to be controlled.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 24-48 hours.[11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dilute the residue with water and ethyl acetate. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer multiple times with ethyl acetate. f. Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure this compound.[1]

Role in Drug Development and Medicinal Chemistry

The electron-withdrawing properties of the fluorine in this compound are strategically exploited in drug design.

-

pKa Modulation: The significant decrease in the basicity of the pyridine nitrogen is a critical feature. In many drug candidates, particularly kinase inhibitors, a specific pKa is required for optimal binding to the target protein and for favorable pharmacokinetic properties like cell permeability and solubility. Fluorine substitution provides a reliable method to tune this basicity.[17]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these pathways, thereby increasing the drug's half-life and bioavailability.[2]

-

Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site, such as dipole-dipole interactions or orthogonal multipolar C-F···C=O interactions, which can enhance binding affinity and selectivity.[2]

-

Kinase Inhibitor Synthesis: this compound is a key intermediate in the synthesis of various kinase inhibitors. The hydrazinyl group is a versatile functional handle that can be used to construct more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are common scaffolds in kinase inhibitor design.[18] These inhibitors often target ATP-binding sites in kinases like TYK2, EGFR, and others involved in cell signaling pathways crucial to cancer and inflammatory diseases.[18][19]

The fluorine atom in this compound is not a mere spectator; it is a powerful modulator of the molecule's electronic landscape. Its profound electron-withdrawing effects drastically reduce the basicity of the pyridine ring, activate it for crucial synthetic transformations like nucleophilic aromatic substitution, and confer properties that are highly desirable in modern drug discovery. By providing enhanced metabolic stability and the potential for unique, high-affinity binding interactions, the strategic placement of fluorine makes this compound a valuable and versatile platform for the development of next-generation therapeutics, particularly in the field of targeted kinase inhibitors. A thorough understanding of these principles is essential for any scientist working on the design and synthesis of novel pharmaceutical agents.

References

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Amino-5-fluoropyridine CAS#: 21717-96-4 [m.chemicalbook.com]

- 8. 2-Amino-5-fluoropyridine | 21717-96-4 [amp.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 11. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. youtube.com [youtube.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 19. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Hydrazine Group in 5-Fluoro-2-hydrazinylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydrazinylpyridine is a pivotal heterocyclic building block in medicinal chemistry, primarily owing to the versatile reactivity of its hydrazine moiety. This technical guide provides a comprehensive overview of the key reactions involving the hydrazine group, with a particular focus on its application in the synthesis of bioactive molecules, including kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a well-established strategy in modern drug design. This compound embodies this principle, offering a unique scaffold for the synthesis of a diverse array of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability and binding affinity, while the pyridine ring acts as a key pharmacophoric element. The hydrazine group at the 2-position is the primary site of reactivity, enabling the construction of various heterocyclic systems.

This guide will delve into the characteristic reactions of the hydrazine group in this compound, with a principal focus on the Knorr pyrazole synthesis and its application in the development of targeted therapeutics.

Core Reactivity: The Knorr Pyrazole Synthesis

The most prominent reaction of the hydrazine group in this compound is its condensation with 1,3-dicarbonyl compounds to form substituted pyrazoles. This classic transformation, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Reaction Mechanism

The Knorr pyrazole synthesis is typically acid-catalyzed and proceeds through a well-defined mechanism. The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[1][2]

When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of two regioisomeric pyrazole products is possible. The regioselectivity of the reaction is influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a representative pyrazole derivative from this compound and acetylacetone (2,4-pentanedione).

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add glacial acetic acid (catalytic amount, e.g., 0.1 eq) to the solution.

-

To this mixture, add acetylacetone (1.1 eq) dropwise at room temperature with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Add deionized water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of various pyrazole derivatives from this compound.

| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| Acetylacetone | 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole | 3 | 85 |

| Ethyl Acetoacetate | Ethyl 1-(5-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate | 4 | 78 |

| Dibenzoylmethane | 2-(5-fluoropyridin-2-yl)-3,5-diphenyl-1H-pyrazole | 5 | 82 |

Spectroscopic Data for 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J = 2.8 Hz, 1H, Py-H), 7.60 (td, J = 8.8, 2.8 Hz, 1H, Py-H), 7.45 (dd, J = 8.8, 4.4 Hz, 1H, Py-H), 6.05 (s, 1H, Pz-H), 2.50 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.2 (d, J = 252.5 Hz, C-F), 148.5, 147.8, 140.2 (d, J = 8.1 Hz), 138.5 (d, J = 24.2 Hz), 123.8 (d, J = 4.0 Hz), 108.2, 14.2, 13.8.

-

Mass Spectrum (ESI-MS): m/z 192.1 [M+H]⁺.

-

IR (KBr, cm⁻¹): 3050 (Ar C-H), 2925 (C-H), 1600, 1570, 1480 (C=C, C=N), 1250 (C-F).

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The ability of the pyrazole ring to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive pharmacophore. This compound serves as a valuable starting material for the synthesis of pyrazole-based kinase inhibitors.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including immune responses, inflammation, and cell proliferation.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[4]

Caption: Inhibition of the JAK/STAT signaling pathway.

Synthetic Workflow for a Pyrazole-Based Kinase Inhibitor

The synthesis of a pyrazole-based kinase inhibitor from this compound typically involves a multi-step sequence. The initial Knorr pyrazole synthesis provides the core scaffold, which is then further functionalized to introduce moieties that enhance binding affinity and selectivity for the target kinase.

Caption: General synthetic workflow for kinase inhibitors.

Other Reactions of the Hydrazine Group

While the Knorr synthesis is the most prevalent, the hydrazine group of this compound can participate in other transformations, including:

-

Formation of Hydrazones: Simple condensation with aldehydes and ketones can yield stable hydrazone derivatives. These can be intermediates for further reactions or serve as final products with biological activity.

-

Synthesis of Fused Heterocycles: Reaction with appropriate bifunctional reagents can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of interest in medicinal chemistry.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with its reactivity dominated by the hydrazine moiety. The Knorr pyrazole synthesis provides a robust and efficient method for the construction of pyrazole-containing molecules, which are key pharmacophores in the development of targeted therapies, particularly kinase inhibitors. This guide has provided a detailed overview of the reactivity, experimental protocols, and applications of this compound, offering a solid foundation for its use in drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols: The Utility of 5-Fluoro-2-hydrazinylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydrazinylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, coupled with the reactive hydrazine moiety, make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of drug candidates, while the hydrazine group serves as a key functional handle for the construction of various heterocyclic systems, most notably pyrazoles and their fused ring analogues.[1] This document provides detailed application notes on the use of this compound in the design and synthesis of kinase inhibitors, along with relevant experimental protocols and biological activity data.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted pyrazoles and pyrazolopyridines. These scaffolds are prevalent in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The 5-fluoro-substituent on the pyridine ring can act as a bioisosteric replacement for a hydrogen atom, offering improved potency and pharmacokinetic properties.[1]

Derivatives of this compound have shown promise as inhibitors of several important cancer-related kinases, including:

-

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.

-

Tyrosine Kinase 2 (TYK2): A member of the JAK family of kinases involved in immune signaling.

Data Presentation: Biological Activity of Derived Scaffolds

The following tables summarize the in vitro biological activities of representative kinase inhibitors featuring scaffolds that can be synthesized from this compound or its close analogs.

Table 1: Pyrazolopyridine Derivatives as PIM-1 and c-Met Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| 4k | PIM-1 | 21.2 | - | - | [2] |

| 7b | PIM-1 | 18.9 | MCF-7 | 3.58 | [2] |

| 5a | c-Met | 4.27 | HepG-2 | 3.42 | [3] |

| 5b | c-Met | 7.95 | HepG-2 | 3.56 | [3] |

Table 2: Pyridine and Pyrazolopyridine Derivatives as CDK2 Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |

| 4 | CDK2/cyclin A2 | 0.24 | - | - | [1] |

| 8 | CDK2/cyclin A2 | 0.65 | - | - | [1] |

| 11 | CDK2/cyclin A2 | 0.50 | - | - | [1] |

| 6b | CDK2 | 0.27 | HCT-116 | - | [4] |

Table 3: Pyridazine and Triazolopyrimidinone Derivatives as TYK2 Inhibitors

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| 30 | TYK2 | STAT3 Phosphorylation | <3.2 | [5] |

| A8 | TYK2 | In vitro kinase assay | 9.7 | [6] |

| A15 | TYK2 | In vitro kinase assay | 6.0 | [6] |

| A18 | TYK2 | In vitro kinase assay | 5.0 | [6] |

| A19 | TYK2 | In vitro kinase assay | 10.3 | [6] |

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Derivatives from this compound

This protocol describes a general method for the synthesis of 1-(5-fluoropyridin-2-yl)-pyrazole derivatives through the condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol or acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Synthesis of 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

This protocol details the synthesis of a key intermediate for a drug candidate, demonstrating a practical application of a substituted 2-hydrazinylpyridine.

Materials:

-

2,3-Difluoro-5-bromopyridine

-

(1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

-

Hydrazine hydrate

-

Solvent for hydrazinolysis (e.g., n-butanol)

Step 1: Suzuki Coupling

-

In a reaction vessel, combine 2,3-difluoro-5-bromopyridine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-